molecular formula C15H18ClNO2 B1415810 2-[4-(Benzyloxy)phenoxy]ethanamine HCl CAS No. 92646-56-5

2-[4-(Benzyloxy)phenoxy]ethanamine HCl

Cat. No.: B1415810
CAS No.: 92646-56-5
M. Wt: 279.76 g/mol
InChI Key: YRJQJCBRKYRELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzyloxy)phenoxy]ethanamine HCl is a chemical compound with the molecular formula C15H17NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenoxy]ethanamine HCl typically involves the reaction of 4-(benzyloxy)phenol with 2-chloroethanamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroethanamine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide, 4-(benzyloxy)phenol, and 2-chloroethanamine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenoxy]ethanamine HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Benzyloxy)phenoxy]ethanamine HCl is widely used in scientific research due to its diverse properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenoxy]ethanamine HCl involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(benzyloxy)ethanamine hydrochloride
  • N’- (4-(benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide
  • N’- (2-(benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide
  • N’- (3-(benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide

Uniqueness

2-[4-(Benzyloxy)phenoxy]ethanamine HCl stands out due to its specific structural features, which confer unique reactivity and interaction profiles. Its benzyloxy and phenoxy groups provide distinct electronic and steric properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(4-phenylmethoxyphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13;/h1-9H,10-12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJQJCBRKYRELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Benzyloxy)phenoxy]ethanamine HCl
Reactant of Route 2
Reactant of Route 2
2-[4-(Benzyloxy)phenoxy]ethanamine HCl
Reactant of Route 3
Reactant of Route 3
2-[4-(Benzyloxy)phenoxy]ethanamine HCl
Reactant of Route 4
Reactant of Route 4
2-[4-(Benzyloxy)phenoxy]ethanamine HCl
Reactant of Route 5
Reactant of Route 5
2-[4-(Benzyloxy)phenoxy]ethanamine HCl
Reactant of Route 6
Reactant of Route 6
2-[4-(Benzyloxy)phenoxy]ethanamine HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.